EMD638683

Descripción general

Descripción

EMD638683 es un inhibidor altamente selectivo de la cinasa regulada por suero y glucocorticoides 1 (SGK1). SGK1 es una cinasa de serina/treonina involucrada en varios procesos celulares, incluida la supervivencia celular, la proliferación y el transporte de iones. This compound ha mostrado potencial en la investigación científica, particularmente en el tratamiento del cáncer y la gestión de la hipertensión .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de EMD638683 implica múltiples pasos, comenzando con la preparación de intermediarios clave. Una ruta común incluye la reacción de 3,5-difluorobenzaldehído con acetoacetato de etilo para formar un intermedio, que luego se somete a reacciones adicionales para producir el producto final .

Métodos de producción industrial

La producción industrial de this compound típicamente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El proceso incluye rigurosas medidas de control de calidad para mantener la consistencia y la seguridad .

Análisis De Reacciones Químicas

Tipos de reacciones

EMD638683 experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir this compound en formas reducidas.

Sustitución: This compound puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Los reactivos como los halógenos y los nucleófilos se emplean en reacciones de sustitución

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir formas reducidas de this compound .

Aplicaciones Científicas De Investigación

Antihypertensive Properties

Mechanism of Action:

EMD638683 has been shown to inhibit SGK1, which plays a critical role in renal sodium reabsorption and blood pressure regulation. In a study involving mice subjected to high salt and fructose diets, this compound significantly reduced blood pressure without affecting control animals or SGK1 knockout mice. The compound demonstrated an IC50 value of 3 µM for SGK1 inhibition, indicating its potency as an antihypertensive agent .

Clinical Implications:

The findings suggest that this compound could be beneficial for individuals suffering from hypertension associated with type II diabetes and metabolic syndrome. Its ability to counteract salt-sensitive hypertension positions it as a promising candidate for further clinical development .

Antitumor Activity

Inhibition of Tumor Growth:

this compound has been investigated for its antitumor effects, particularly in colon cancer. In vitro studies revealed that this compound enhanced apoptosis in colon carcinoma cells when combined with radiation therapy. The treatment led to significant reductions in tumor size and weight in murine models subjected to chemical carcinogenesis .

Mechanistic Insights:

The compound promotes apoptotic pathways by increasing caspase-3 activity and enhancing DNA fragmentation in tumor cells. This suggests that this compound could be integrated into therapeutic regimens targeting colon cancer, particularly in conjunction with radiation therapy .

Cardiac Fibrosis and Inflammation

Cardiac Protection:

Recent research has highlighted the role of this compound in preventing cardiac fibrosis induced by Angiotensin II. The compound was shown to inhibit interleukin-1β release and reduce NLRP3 inflammasome activation in cardiac tissues. These effects contribute to the attenuation of cardiac inflammation and remodeling associated with hypertension .

Potential Therapeutic Use:

By mitigating inflammatory responses in cardiac tissues, this compound may offer a novel approach to treating hypertensive heart disease, representing a significant advancement in cardiovascular pharmacotherapy .

Summary of Key Findings

| Application Area | Key Findings | Mechanism |

|---|---|---|

| Antihypertensive | Significant reduction in blood pressure in hypertensive mice | Inhibition of SGK1-mediated sodium reabsorption |

| Antitumor | Enhanced apoptosis in colon cancer cells; reduced tumor growth | Induction of apoptotic pathways via caspase activation |

| Cardiac Fibrosis | Inhibition of cardiac inflammation and fibrosis | Suppression of NLRP3 inflammasome activation |

Case Studies

- Hypertension Management:

- Cancer Treatment Synergy:

- Cardiac Health:

Mecanismo De Acción

EMD638683 ejerce sus efectos al inhibir selectivamente SGK1. SGK1 participa en la fosforilación de varios sustratos, incluido el gen regulado por la corriente descendente de N-Myc 1 (NDRG1). Al inhibir SGK1, this compound reduce la fosforilación de estos sustratos, lo que lleva a procesos celulares alterados, como la reducción de la supervivencia celular y la proliferación . El compuesto también afecta las vías relacionadas con el transporte de iones y la regulación de la presión arterial .

Comparación Con Compuestos Similares

Compuestos similares

GSK650394: Otro inhibidor de SGK1 con efectos inhibitorios similares sobre SGK1.

MK-2206: Un inhibidor de AKT, una cinasa relacionada con SGK1, con efectos biológicos superpuestos.

LY294002: Un inhibidor de la fosfoinosítido 3-cinasa (PI3K) que afecta indirectamente la actividad de SGK1

Singularidad de EMD638683

This compound es único debido a su alta selectividad para SGK1, con efectos mínimos fuera del objetivo en otras cinasas. Esta selectividad lo convierte en una herramienta valiosa para estudiar las vías específicas de SGK1 y para posibles aplicaciones terapéuticas en condiciones donde SGK1 está implicado .

Actividad Biológica

EMD638683 is a selective inhibitor of the serum- and glucocorticoid-regulated kinase 1 (SGK1), which plays a significant role in various biological processes, including inflammation, cell survival, and tumor growth. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on specific cell types, and implications for therapeutic applications.

This compound inhibits SGK1 with an IC50 value of approximately 3 μM, demonstrating potent activity against this kinase. It also shows inhibitory effects on SGK2 and SGK3, with inhibition rates of 85%, 71%, and 75% at a concentration of 1 μM, respectively. Additionally, it has significant inhibitory effects on MSK1 and PRK2 with IC50 values ≤ 1 μM. Importantly, it does not significantly inhibit other kinases such as MAPK or Syk at higher concentrations .

In Vitro Studies

In vitro studies have demonstrated that this compound can induce apoptotic processes in cancer cells. For example, in HeLa cells, this compound suppressed the phosphorylation of NDRG1, a target of SGK1, indicating its effectiveness in inhibiting SGK1-dependent pathways . Furthermore, this compound treatment has been shown to enhance radiation-induced apoptosis in colon carcinoma cells (CaCo-2), evidenced by increased depolarization of mitochondria and elevated caspase activity .

Table 1: In Vitro Effects of this compound

| Cell Type | IC50 (μM) | Observed Effects |

|---|---|---|

| HeLa | 3 | Suppression of NDRG1 phosphorylation |

| CaCo-2 | 50 | Increased caspase activity and mitochondrial depolarization |

| Macrophages | Not specified | Amelioration of IL-1β secretion under Ang II stimulation |

In Vivo Studies

In vivo studies have highlighted the potential therapeutic applications of this compound. In murine models subjected to chemical carcinogenesis, administration of this compound significantly reduced tumor growth and colon weight at a dose of 600 mg/kg/day. This suggests its potential as an anti-cancer agent .

Additionally, in models of hypertension induced by Angiotensin II (Ang II), this compound was found to inhibit cardiac fibrosis and remodeling by suppressing inflammatory responses. Specifically, it reduced interleukin (IL)-1β release and inhibited NLRP3 inflammasome activation in cardiac tissues . These findings indicate that this compound may serve as a promising therapeutic agent for hypertensive cardiac damage.

Table 2: In Vivo Effects of this compound

| Study Type | Model | Dose (mg/kg/day) | Key Findings |

|---|---|---|---|

| Tumor Growth | Chemical carcinogenesis | 600 | Reduced colon weight and tumor development |

| Hypertension | Ang II infusion | Not specified | Inhibited cardiac fibrosis and inflammation |

Case Studies

Case Study 1: Anti-Cancer Activity

In a study examining the effects of this compound on colon cancer cells, it was observed that treatment led to significant apoptosis when combined with radiation. The study reported enhanced DNA fragmentation and increased exposure of phosphatidylserine on the cell surface, indicative of late-stage apoptosis .

Case Study 2: Hypertension Management

Another investigation focused on the antihypertensive properties of this compound. Mice treated with fructose to induce hypertension showed normalized systolic blood pressure following administration of this compound. This suggests that targeting SGK1 may provide a novel approach for managing hypertension in diabetic patients .

Propiedades

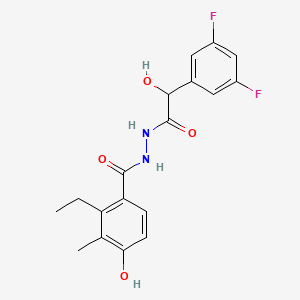

IUPAC Name |

N'-[2-(3,5-difluorophenyl)-2-hydroxyacetyl]-2-ethyl-4-hydroxy-3-methylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F2N2O4/c1-3-13-9(2)15(23)5-4-14(13)17(25)21-22-18(26)16(24)10-6-11(19)8-12(20)7-10/h4-8,16,23-24H,3H2,1-2H3,(H,21,25)(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSNAPUUWBPZGOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1C)O)C(=O)NNC(=O)C(C2=CC(=CC(=C2)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657800 | |

| Record name | N'-[(3,5-Difluorophenyl)(hydroxy)acetyl]-2-ethyl-4-hydroxy-3-methylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1181770-72-8 | |

| Record name | N'-[(3,5-Difluorophenyl)(hydroxy)acetyl]-2-ethyl-4-hydroxy-3-methylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.